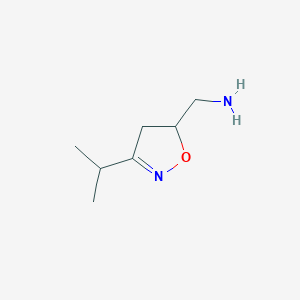

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWFIJQFVZPVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of the Dihydroisoxazolylmethanamine Core

Ring-Opening Reactions and Subsequent Derivatizations

The N-O bond within the 4,5-dihydroisoxazole ring is relatively weak and susceptible to cleavage under various conditions, including reductive, acidic, or basic treatments. This susceptibility is the cornerstone of its utility as a masked functional group, allowing for the unmasking of valuable linear structures like β-hydroxy nitriles and γ-amino alcohols.

The dihydroisoxazole (B8533529) ring serves as a stable precursor to synthetically valuable 1,3-difunctionalized compounds. Depending on the reaction conditions, the ring can be selectively opened to yield either γ-amino alcohols through reductive cleavage or β-hydroxy nitriles via base-mediated fragmentation.

Catalytic hydrogenation is a primary method for the reductive cleavage of the N-O bond in 4,5-dihydroisoxazoles, leading directly to γ-amino alcohols. researchgate.net This transformation is typically achieved using heterogeneous catalysts such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netmasterorganicchemistry.com For the specific case of (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanamine, this reaction would yield (R/S)-5-amino-2-methylhexane-1,3-diol, a multifunctional building block. The reaction proceeds via the hydrogenolysis of the labile N-O bond, followed by the reduction of the resulting imine intermediate.

Alternatively, treatment of dihydroisoxazoles with a strong base can induce an E2-type elimination, resulting in the fragmentation of the ring to form a β-hydroxy nitrile. This pathway requires a proton on the carbon adjacent to the ring oxygen (C4), which is present in the parent scaffold. The base abstracts this proton, leading to the cleavage of the C-O bond and subsequent collapse of the ring structure through N-O bond scission to yield the thermodynamically stable nitrile functionality.

Table 1: Synthetic Pathways for Ring-Opening of the Dihydroisoxazole Core

| Target Compound | Reagents and Conditions | Resulting Functional Groups |

| γ-Amino Alcohol | H₂, Raney Ni or Pd/C, in an alcohol solvent (e.g., MeOH, EtOH) | Primary Alcohol, Primary Amine, Secondary Amine |

| β-Hydroxy Nitrile | Strong base (e.g., NaOEt, t-BuOK) in an alcohol solvent | Secondary Alcohol, Nitrile |

The products derived from the ring-opening of this compound are themselves versatile intermediates for the synthesis of other important molecular classes, including non-proteinogenic amino acids.

The γ-amino alcohol obtained from reductive ring-opening can be readily oxidized to the corresponding γ-amino acid. This transformation typically involves the selective oxidation of the primary alcohol moiety to a carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or various chromium-based oxidants under controlled conditions. louisville.edumdpi.com This two-step sequence, starting from the dihydroisoxazole, provides a reliable route to γ-amino acids, which are valuable in medicinal chemistry and as components of modified peptides.

The β-hydroxy nitrile can also be further elaborated. The nitrile group can be hydrolyzed under acidic or basic conditions to afford a β-hydroxy carboxylic acid, or it can be reduced to a primary amine, yielding a 1,3-amino alcohol, which is complementary to the product from the direct reductive ring opening.

The divergent outcomes of the ring-opening reactions are governed by distinct underlying mechanisms.

The reductive cleavage pathway proceeds via catalytic hydrogenolysis. The process is initiated by the adsorption of the dihydroisoxazole onto the surface of the metal catalyst (e.g., Raney Ni). masterorganicchemistry.com The weak N-O bond is cleaved by hydrogen, generating a metal-bound diradical or ionic intermediate. Subsequent hydrogenation of the transient imine function results in the final γ-amino alcohol product. The stereochemistry of the final product is influenced by the catalyst surface and the substrate's approach.

The base-mediated fragmentation follows an elimination-driven mechanism. clockss.org The reaction is initiated by the deprotonation at the C4 position by a strong base. This generates an anion that triggers a cascade of electron movements: the lone pair forms a C=C double bond, which in turn expels the C5-oxygen bond. Concurrently, the N-O bond cleaves, with the nitrogen abstracting a proton from the solvent to form an intermediate that tautomerizes to the final β-hydroxy nitrile product. The efficiency of this pathway is dependent on the acidity of the C4 proton and the stability of the resulting products.

Reactions Involving the Exocyclic Aminomethyl Group

The primary amine of the aminomethyl group at the C5 position is a key functional handle that allows for a wide array of derivatizations without disrupting the dihydroisoxazole core. This enables the modification of the molecule's properties or its incorporation into larger molecular frameworks.

The exocyclic primary amine exhibits typical nucleophilic reactivity and can undergo a variety of standard functional group interconversions. These reactions are fundamental for preparing derivatives with tailored properties or for installing protecting groups prior to subsequent manipulations of the heterocyclic ring. Common transformations include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields the corresponding amides.

N-Alkylation: Treatment with alkyl halides leads to secondary and tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective method for controlled alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides, which can serve as protecting groups or modify the biological activity of the molecule.

Table 2: Representative Functional Group Interconversions of the Exocyclic Amine

| Reaction Type | Reagent(s) | Product Functional Group |

| N-Acylation | Acetyl chloride, Et₃N | Acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Tosylamide (Sulfonamide) |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzylamine (Secondary Amine) |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc Carbamate |

The dihydroisoxazole ring is a valuable scaffold for the design of peptidomimetics. Its rigid, five-membered ring structure can act as a conformational constraint, mimicking the secondary structures of peptides, such as β-turns. mdpi.com Peptidomimetics are designed to retain the biological activity of a natural peptide while exhibiting improved properties like enhanced stability against enzymatic degradation and better oral bioavailability.

The this compound unit is particularly well-suited for this purpose. The exocyclic aminomethyl group serves as a synthetic handle for its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. semanticscholar.orgresearchgate.net For instance, in Fmoc-based SPPS, the free amine of the resin-bound peptide can be coupled with an N-protected version of the corresponding carboxylic acid derived from the dihydroisoxazole scaffold. Alternatively, and more directly, the amine of the title compound (after suitable N-protection) can be used to initiate peptide chain growth or be coupled to the C-terminus of a growing peptide chain, effectively inserting the rigid heterocyclic scaffold into the peptide backbone.

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroisoxazole Moiety

The dihydroisoxazole ring possesses distinct sites for both electrophilic and nucleophilic attack. The electron density distribution within the ring, influenced by the isopropyl group at C3 and the aminomethyl group at C5, plays a crucial role in directing these reactions.

Electrophilic Substitution:

Electrophilic substitution on the 4,5-dihydroisoxazole ring is not as common as on aromatic systems due to the ring's reduced electron density compared to aromatic heterocycles. However, reactions at the substituent groups or under forcing conditions can occur. The synthesis of isoxazoles via electrophilic cyclization provides insight into the electronic nature of the related isoxazole (B147169) ring, which can be extrapolated to understand the reactivity of its dihydro counterpart. acs.orgacs.org

Nucleophilic Substitution:

The 4,5-dihydroisoxazole ring is more susceptible to nucleophilic attack, particularly at the C3 and C5 positions. The presence of a good leaving group is often a prerequisite for nucleophilic substitution. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, derivatives of this compound could undergo such reactions.

For instance, 3-halo-4,5-dihydroisoxazoles are known to react with nucleophiles via an addition-elimination mechanism. researchgate.net The halogen at the C3 position acts as a good leaving group, facilitating the attack of a nucleophile. Similarly, if the hydroxyl group of the corresponding (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol were converted into a better leaving group (e.g., a tosylate), the C5 position would become susceptible to nucleophilic attack.

The aminomethyl group at C5 can also participate in reactions. For example, it can be acylated or alkylated, which are essentially nucleophilic substitution reactions on the acylating or alkylating agent, with the amino group acting as the nucleophile.

A summary of potential substitution reactions is presented in the table below.

| Reaction Type | Position of Attack | Required Conditions/Substrates | Illustrative Products |

| Electrophilic Substitution | C4 (hypothetical) | Strong electrophiles, activating groups on the ring | Halogenated or nitrated dihydroisoxazoles |

| Nucleophilic Substitution | C3 | Dihydroisoxazole with a leaving group at C3 (e.g., 3-halo derivative) | 3-Alkoxy-, 3-amino-, or 3-thio-dihydroisoxazoles |

| Nucleophilic Substitution | C5 | Dihydroisoxazole with a leaving group on the methyl substituent at C5 | Variously substituted (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methane derivatives |

Strategic Applications in Advanced Organic Synthesis

Chiral Building Blocks for the Construction of Complex Molecular Architectures

The inherent chirality and dense functionality of the 4,5-dihydroisoxazole ring system make compounds like (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanamine highly sought-after chiral building blocks. researchgate.netnih.gov Isoxazolines are recognized as privileged heterocyclic motifs in medicinal and agrochemical chemistry due to their presence in a wide array of natural products and pharmaceuticals. nih.gov Their utility stems from their versatility in preparing both cyclic and acyclic structures with controlled stereochemistry. researchgate.netnih.gov

The isoxazoline (B3343090) core can be viewed as a masked β-hydroxy amine or γ-amino alcohol, which can be unraveled through reductive ring-opening of the N-O bond. researchgate.net This strategic unmasking provides access to highly functionalized and stereochemically defined acyclic chains, which are pivotal intermediates in the total synthesis of complex natural products and other biologically active molecules. The specific substitution pattern of this compound, featuring an isopropyl group at the 3-position and a methanamine at the 5-position, offers multiple points for diversification and further elaboration into more intricate molecular frameworks.

Design and Application of Isoxazoline-Based Ligands in Asymmetric Catalysis

The chiral isoxazoline motif is a cornerstone in the design of "privileged" ligands for a multitude of enantioselective metal-catalyzed transformations. researchgate.netacs.org Since their introduction, ligands incorporating one or more oxazoline (B21484) or isoxazoline rings have been developed with great success for a significant range of asymmetric reactions. acs.org The stereocenter at the 5-position of the isoxazoline ring, adjacent to the coordinating nitrogen atom, directly influences the chiral environment around the metal center, enabling high levels of asymmetric induction. acs.org

A notable advancement in isoxazoline-based ligand design is the development of Spirobis(isoxazoline) ligands, commonly known as SPRIXs. acs.orgresearchgate.net These ligands feature a rigid spiro skeleton that locks the two isoxazoline rings in a well-defined spatial arrangement. acs.orgresearchgate.net This rigidity is crucial for creating a highly organized and effective chiral pocket around the metal catalyst.

The synthesis of SPRIX ligands is often achieved through a key intramolecular double nitrile oxide cycloaddition reaction. researchgate.net X-ray crystallographic analysis has confirmed the bidentate coordination of SPRIX ligands to metal centers, such as palladium, through the two nitrogen atoms of the isoxazoline rings. acs.org This defined coordination geometry is fundamental to their catalytic efficacy.

Isoxazoline-based ligands, particularly SPRIXs, have demonstrated remarkable success in palladium-catalyzed asymmetric reactions. acs.orgresearchgate.net One of the most significant applications is in the asymmetric Wacker-type cyclization of alkenyl alcohols and phenols. acs.orgdocumentsdelivered.comresearchgate.netdocumentsdelivered.com These reactions provide a powerful method for the stereoselective construction of valuable oxygen-containing heterocycles. acs.orgresearchgate.net

In these transformations, a chiral Pd(II)-SPRIX complex catalyzes the intramolecular oxidative cyclization of the olefinic substrate. The use of SPRIX ligands has enabled the synthesis of unique bicyclic ethers in a single step with high enantiomeric excess (up to 95% ee). acs.org Similarly, tetraoxazoline ligands have also proven to be highly effective in the Pd-catalyzed asymmetric Wacker-type cyclization of various allylphenols, achieving excellent catalytic activities and enantioselectivities (up to 98% ee). researchgate.net

Beyond Wacker-type cyclizations, isoxazoline-containing ligands are employed in other key enantioselective transformations. For instance, Pd-catalyzed asymmetric allylic cycloaddition of nitro-containing allylic carbonates can furnish vinylated isoxazoline N-oxides in high yields and enantioselectivities. acs.orgresearchgate.net Furthermore, phosphinooxazoline (PHOX) ligands, which combine a chiral oxazoline with a phosphine (B1218219) donor, are a popular class of bidentate ligands used in a broad range of asymmetric transformations, including allylic alkylations and Heck reactions. acs.org

| Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(II)-Spiro Bis(isoxazoline) (SPRIX) | Alkenyl Alcohol | Bicyclic Ether | Up to 95% | acs.org |

| Tetraoxazoline | o-Trisubstituted Allylphenol | Chiral Chromane Derivative | Up to 94% | researchgate.net |

| Axis-unfixed Bisoxazoline | Allylphenol | Chiral Flavan | Up to 98% | researchgate.net |

The versatility of the isoxazoline framework extends to the realm of materials science and heterogeneous catalysis. Recent research has demonstrated the covalent functionalization of carbon nanomaterials, such as multiwalled carbon nanotubes (MWCNTs) and few-layered graphene (FLG), with isoxazoline functional groups. nih.gov This is achieved through a microwave-assisted cycloaddition with nitrile oxides, resulting in a high density of metal-binding isoxazoline units on the carbon surface. nih.gov

These functionalized nanomaterials can effectively chelate a variety of transition metals, including iridium(III), platinum(II), ruthenium(III), and nickel(II). nih.gov The direct attachment of the isoxazoline to the conductive carbon support facilitates strong electronic coupling between the chelated metal species and the nanomaterial. nih.gov This hybrid material acts as a structurally precise heterogeneous molecular catalyst, showing effectiveness in reactions like the oxygen evolution reaction. nih.gov

Precursors for the Synthesis of Novel Heterocyclic Systems

4,5-Dihydroisoxazoles are well-established as pivotal intermediates for the synthesis of a diverse range of other heterocyclic compounds. researchgate.net The N-O bond of the isoxazoline ring is susceptible to cleavage under various reductive conditions, which can be exploited to generate different functionalities. This reactivity allows isoxazolines to serve as precursors to more complex heterocyclic architectures. For example, the reductive transformation of (2-nitrophenyl)-substituted isoxazoles can lead to a variety of useful heterocycles such as 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones through heterocycle-heterocycle transformations. nih.gov The specific structure of this compound, with its reactive methanamine group, provides an additional handle for intramolecular cyclization reactions or for building out new ring systems, further expanding its utility as a precursor in heterocyclic chemistry.

Design of Conformationally Constrained Scaffolds in Advanced Molecular Design

The rigid five-membered ring of the isoxazoline core is increasingly being incorporated into larger molecules to impart conformational rigidity. This is a crucial strategy in advanced molecular design, particularly in medicinal chemistry and peptidomimetics, where controlling the three-dimensional shape of a molecule is key to its biological activity. frontiersin.orgnih.gov

Theoretical and Computational Investigations of 3 Isopropyl 4,5 Dihydroisoxazol 5 Yl Methanamine Derivatives

Electronic Structure and Reactivity Studies

The study of a molecule's electronic characteristics is fundamental to predicting its chemical reactivity. Through various computational methods, researchers can model the electron distribution and energy levels within (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanamine derivatives to forecast their behavior in different chemical environments.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to investigate the electronic properties of isoxazoline (B3343090) derivatives. researchgate.net DFT methods, particularly hybrid functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP), are frequently employed for their balance of accuracy and computational efficiency in studying organic molecules. mdpi.commdpi.com These calculations are typically paired with basis sets such as 6-31G(d,p) or 6-311G(d,p) to provide a detailed description of the molecular orbitals. researchgate.netmdpi.com

Ab initio methods, while often more computationally intensive, provide highly accurate results by solving the Schrödinger equation without empirical parameters. These methodologies are crucial for optimizing the molecular geometry of isoxazoline compounds in the gas phase and for calculating vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum. mdpi.com The selection of a specific functional and basis set is critical and is often validated by comparing calculated results with experimental data where available.

Table 1: Commonly Employed Computational Methodologies for Isoxazoline Analysis

| Methodology | Typical Functional | Common Basis Sets | Primary Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, CAM-B3LYP, WB97XD | 6-31G(d,p), 6-311+G(d,p) | Geometry optimization, electronic properties, reaction mechanisms. researchgate.netmdpi.commdpi.com |

| Ab Initio | Hartree-Fock (HF), Møller–Plesset (MP2) | cc-pVDZ, aug-cc-pVTZ | High-accuracy energy calculations, benchmarking DFT results. |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For a molecule like this compound, an MEP analysis would reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be localized around the electronegative oxygen and nitrogen atoms of the isoxazoline ring and the nitrogen of the aminomethyl group. researchgate.net

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms, especially those of the amine group (NH2). nih.gov

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's biological activity and physical properties. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges for this compound

| Atom | Illustrative Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| O (ring) | -0.45 | Electrophilic attack site |

| N (ring) | -0.30 | Electrophilic attack site |

| N (amine) | -0.85 | Electrophilic attack site, H-bonding |

| H (of NH2) | +0.40 | Nucleophilic attack site, H-bonding |

Note: The values in this table are illustrative and represent typical charge distributions for similar functional groups calculated via DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). For this compound, the HOMO is likely localized on the electron-rich amine group and the heteroatoms of the isoxazoline ring.

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov For isoxazoline derivatives, this gap typically falls in the range of 4 to 5 eV. mdpi.commdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. eurekaselect.com

Table 3: Illustrative FMO Energies and Reactivity Indices for Isoxazoline Derivatives

| Compound/Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| This compound | -6.15 | -1.20 | 4.95 | High Stability |

| Derivative with Electron-Withdrawing Group | -6.40 | -1.55 | 4.85 | Increased Reactivity |

| Derivative with Electron-Donating Group | -5.90 | -1.10 | 4.80 | Increased Reactivity |

Note: The energy values are hypothetical, based on published data for structurally similar isoxazolines, to illustrate trends in reactivity. mdpi.commdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of isoxazolines often proceeds via [3+2] cycloaddition reactions. mdpi.com Computational studies can elucidate the mechanism of such reactions by identifying and characterizing the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface can be constructed. This energy profile reveals the feasibility of a proposed reaction mechanism. mdpi.com For instance, computational analysis can determine whether a reaction proceeds through a concerted or a stepwise mechanism and can predict the regioselectivity and stereoselectivity of the products, which is crucial in the synthesis of complex molecules. mdpi.comnih.gov

Table 4: Illustrative Energy Profile for a Hypothetical Cycloaddition Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Molecular Complex (MC) | -2.5 | Pre-reaction complex formation. mdpi.com |

| Transition State (TS) | +13.6 | Activation energy barrier. mdpi.com |

| Product | -30.0 | Final isoxazoline derivative |

Note: Energy values are illustrative, based on similar cycloaddition reactions reported in the literature, to demonstrate a typical reaction energy profile. mdpi.com

Reactions are rarely performed in the gas phase; therefore, accounting for solvent effects is essential for accurate computational predictions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the influence of a solvent on the reaction profile. mdpi.com The solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and selectivity. Studies on related cycloadditions have shown that changing the solvent from a nonpolar one (like toluene) to a more polar one can influence the thermodynamic favorability of different reaction channels. mdpi.com

Computational methods can also be applied to study catalysis. By modeling the interaction of a catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy of the reaction. This involves characterizing the structure of the catalyst-substrate complex and the transition states along the catalyzed reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its interaction with biological targets. Computational methods such as conformational analysis and molecular dynamics (MD) simulations provide profound insights into the molecule's flexibility, preferred shapes, and the energetic landscape it navigates.

The central heterocyclic scaffold, the 4,5-dihydroisoxazole ring, is not planar. X-ray crystallography and computational studies on analogous structures have shown that this five-membered ring typically adopts a non-planar, puckered conformation to relieve ring strain. nih.gov The most common conformation is an "envelope" shape, where one of the five atoms (usually C4 or C5) is out of the plane formed by the other four. For this compound, at least two primary envelope conformers for the ring are possible, differing in which atom serves as the "flap" of the envelope.

The results of these calculations would likely identify several low-energy conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine group and the heterocyclic nitrogen or oxygen atoms.

To explore the dynamic stability of these conformers and the transitions between them, Molecular Dynamics (MD) simulations are employed. acs.orgnih.govlivecomsjournal.orgnih.govresearchgate.netnih.gov These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. An MD simulation initiated from a low-energy conformer and run for several nanoseconds in a simulated solvent environment (e.g., water) can reveal:

The stability of the initial conformation.

Transitions between different rotamers of the side chains.

Fluctuations in the ring pucker.

The time-averaged distribution of conformers, providing a Boltzmann-weighted perspective on the molecule's structural preferences at a given temperature.

Enhanced sampling techniques, such as replica-exchange molecular dynamics or metadynamics, can be utilized to overcome energy barriers more efficiently and ensure a more comprehensive exploration of the conformational space. nih.gov The insights gained from these simulations are critical for understanding how the molecule might adapt its shape upon binding to a receptor.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table presents plausible results from a DFT-based conformational analysis, illustrating the relative energies of different spatial arrangements of the molecule.

| Conformer ID | Ring Pucker (Flap Atom) | Isopropyl Orientation | Aminomethyl Orientation | Relative Energy (kcal/mol) |

| Conf-1 | C5 | Gauche | Anti | 0.00 |

| Conf-2 | C4 | Anti | Gauche | 0.45 |

| Conf-3 | C5 | Anti | Anti | 0.98 |

| Conf-4 | C4 | Gauche | Anti | 1.32 |

| Conf-5 | C5 | Gauche | Gauche (H-bond) | 0.21 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, CD, beyond basic identification)

Computational chemistry offers powerful tools for predicting spectroscopic properties with high accuracy, serving as a valuable aid in structural elucidation and the interpretation of experimental data. For this compound and its derivatives, these predictions extend beyond simple confirmation to provide detailed insights into their electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory), is highly effective for this purpose. nih.govresearchgate.netnih.govruc.dkbohrium.com The process involves:

Optimizing the geometry of the lowest energy conformers identified in the conformational analysis.

Performing GIAO calculations on each conformer to compute the isotropic magnetic shielding constants for each nucleus.

Converting these shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Obtaining a final predicted spectrum by taking a Boltzmann-weighted average of the chemical shifts from all significant conformers.

These calculations can resolve ambiguities in spectral assignments, predict the chemical shifts for diastereotopic protons in the CH₂ groups, and help correlate specific conformations with observed NMR data. researchgate.net

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)

This table shows a hypothetical comparison between computationally predicted and experimentally measured NMR data, demonstrating the typical accuracy of modern computational methods.

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C3 | - | - | 162.5 | 161.9 |

| C4 | 2.95 (dd), 3.20 (dd) | 2.91 (dd), 3.15 (dd) | 40.1 | 39.8 |

| C5 | 4.85 (m) | 4.82 (m) | 81.3 | 80.7 |

| CH (isopropyl) | 2.88 (sept) | 2.85 (sept) | 30.2 | 29.9 |

| CH₃ (isopropyl) | 1.25 (d) | 1.23 (d) | 20.8 | 20.6 |

| CH₂ (aminomethyl) | 3.10 (dd), 3.35 (dd) | 3.08 (dd), 3.31 (dd) | 45.7 | 45.2 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the same DFT computations used for geometry optimization. By calculating the second derivatives of the energy with respect to atomic positions, a frequency analysis can be performed. This yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.netsemanticscholar.orgresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. semanticscholar.org

Predicted IR spectra are invaluable for:

Assigning specific absorption bands to particular molecular motions (e.g., N-H stretch, C=N stretch, C-O stretch).

Understanding how substituent changes or conformational differences might influence the vibrational spectrum.

Table 3: Predicted Principal IR Absorption Bands (Hypothetical Data)

This interactive table lists key vibrational modes and their predicted frequencies, which are crucial for interpreting experimental IR spectra.

| Predicted Frequency (cm⁻¹, Scaled) | Intensity | Vibrational Assignment |

| 3350, 3280 | Medium | N-H stretch (amine) |

| 2965, 2870 | Strong | C-H stretch (aliphatic) |

| 1645 | Medium-Strong | C=N stretch (isoxazoline) |

| 1590 | Medium | N-H bend (scissoring) |

| 1460 | Medium | C-H bend (CH₂, CH₃) |

| 1180 | Strong | C-O stretch (isoxazoline) |

Circular Dichroism (CD) Spectroscopy: Since the C5 atom of this compound is a chiral center, its enantiomers will interact differently with circularly polarized light. This chiroptical property can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govarxiv.orgrsc.orgnih.govresearchgate.net The computational workflow involves calculating the electronic transition energies and rotational strengths for the most stable conformers. The final predicted CD spectrum is a Boltzmann-weighted average of the spectra for each conformer. This theoretical spectrum, which shows positive or negative Cotton effects at specific wavelengths, can be used to assign the absolute configuration (R or S) of a synthesized enantiomer by comparing it to the experimental CD spectrum.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Absolute and Relative Stereochemical Assignments and Crystal Packing Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. For chiral molecules such as (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanamine, this technique is indispensable for assigning both relative and absolute stereochemistry.

Detailed crystallographic studies on analogous 4,5-dihydroisoxazole derivatives have successfully resolved their three-dimensional structures. mdpi.comnih.gov For instance, the analysis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) revealed an orthorhombic crystal system, providing precise data on bond lengths, bond angles, and torsion angles. mdpi.com Similarly, the structure of 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole was unequivocally confirmed by X-ray diffraction, which was crucial for establishing the regiochemistry of its synthesis. nih.gov

In a hypothetical crystallographic analysis of this compound, suitable single crystals would be grown and subjected to X-ray diffraction. The resulting electron density map would allow for the precise placement of each atom, confirming the connectivity of the isopropyl group at the C3 position, the methanamine group at the C5 position, and the characteristic dihydroisoxazole (B8533529) ring structure.

Furthermore, for an enantiomerically pure sample, anomalous dispersion techniques could be employed to determine the absolute configuration at the chiral C5 center. The analysis would also reveal the conformation of the five-membered isoxazoline (B3343090) ring, which typically adopts a non-planar envelope or twist conformation. nih.gov Intermolecular interactions, such as hydrogen bonding involving the amine group and the isoxazoline nitrogen and oxygen atoms, would be identified, providing insights into the crystal packing and the forces governing the solid-state architecture. mdpi.com

Table 1: Representative Crystallographic Data for Analogous Dihydroisoxazole Structures

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate | Orthorhombic | Pbca | Layered structure formed by C–H···O and C–H···N hydrogen bonds. | mdpi.com |

| 5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole | Monoclinic | P21/c | Unambiguous proof of regiochemistry; comparison with DFT calculated structure. | nih.gov |

In-depth NMR Spectroscopic Analysis (e.g., 2D NMR, NOESY for Stereochemistry and Conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For this compound, a comprehensive NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional techniques.

¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the chemical environment of each proton. Key signals would include the methine proton of the isopropyl group, the diastereotopic protons of the CH₂ group at the C4 position of the isoxazoline ring, the proton at the C5 chiral center, and the protons of the aminomethyl group. The coupling constants between these protons would offer initial insights into the dihedral angles and thus the ring's conformation. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, confirming the molecular backbone. mdpi.commdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, confirming the spin systems within the molecule, such as the isopropyl group and the protons on the dihydroisoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining stereochemistry and conformation. columbia.edu It identifies protons that are close in space, regardless of whether they are directly bonded. For this compound, NOESY cross-peaks between the protons of the isopropyl group and the proton at C4, or between the C5 proton and other ring protons, would provide critical information about their relative stereochemistry and the preferred conformation of the isoxazoline ring in solution. nih.govnih.gov Low-temperature NOESY experiments can even be used to study conformational interchanges. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Isopropyl CH₃ | ~1.2 | Doublet | |

| Isopropyl CH | ~3.0 | Septet | |

| Ring CH₂ (C4) | ~3.1-3.6 | Multiplet | Diastereotopic protons, appearing as complex multiplets. |

| Ring CH (C5) | ~4.8-5.0 | Multiplet |

Chiroptical Studies (e.g., Circular Dichroism for Enantiomeric Purity and Conformational Insights)

Chiroptical techniques, such as Circular Dichroism (VCD), are highly sensitive to the chiral nature of molecules and can provide valuable information on enantiomeric purity and solution-phase conformation. rsc.org

For an enantiomerically enriched sample of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of its chromophores. The isoxazoline ring itself contains a C=N chromophore which is expected to be CD-active.

The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral center(s). By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the C5 stereocenter can be determined.

Furthermore, the conformation of the molecule in solution can influence the CD spectrum. Different conformations can lead to changes in the observed Cotton effects. Therefore, by correlating experimental CD data with theoretical spectra calculated for different possible conformers, insights into the predominant solution-phase conformation can be gained. This technique is particularly powerful when used in conjunction with NMR data to build a comprehensive picture of the molecule's three-dimensional structure in solution.

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis (beyond simple mass identification)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. mdpi.com However, its utility extends far beyond simple mass identification.

Fragmentation Analysis: By employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented in a controlled manner. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the aminomethyl group.

Cleavage of the isopropyl group.

Ring-opening of the dihydroisoxazole moiety, followed by characteristic losses.

Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.

Mechanistic Pathway Elucidation: Mass spectrometry can also be a powerful tool for studying reaction mechanisms. For example, by using techniques like electrospray ionization (ESI-MS) coupled with real-time reaction monitoring, it is possible to detect and characterize reactive intermediates formed during the synthesis of the isoxazoline ring. researchgate.net This approach has been used to investigate the electrochemical synthesis of isoxazolines, providing evidence for a stepwise, radical-mediated mechanism rather than a concerted cycloaddition. nih.govnih.gov By analyzing the reaction mixture of a synthesis of this compound over time, key intermediates could potentially be identified, shedding light on the reaction pathway.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate |

| 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing dihydroisoxazole (B8533529) derivatives. While the 1,3-dipolar cycloaddition of nitrile oxides and alkenes is a well-established and primary method for constructing the isoxazoline (B3343090) skeleton, there is considerable room for innovation. mdpi.com

Key areas for future investigation include:

Green Chemistry Approaches: The use of p-TsOH as a cost-effective and easy-to-handle acid catalyst represents a step towards more sustainable synthesis. mdpi.com Future work could explore other solid acid catalysts or biocatalytic methods to further minimize environmental impact. A one-pot synthesis strategy utilizing ultrasound cavitation in water has already been demonstrated for a related compound, highlighting a promising green route. mdpi.com

Catalyst Innovation: Research into novel catalysts that can control regioselectivity and stereoselectivity during the cycloaddition process is crucial. This will enable the synthesis of specific isomers with desired properties, which is particularly important for biological applications.

Expanded Substrate Scope: Methodologies that accommodate a wider range of functional groups on both the nitrile oxide and the alkene will broaden the diversity of accessible dihydroisoxazole derivatives. mdpi.com

| Synthetic Strategy | Key Features | Future Research Focus | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Most direct and widely used method for constructing the isoxazoline skeleton. | Development of highly regioselective and stereoselective variants. | mdpi.comtandfonline.com |

| p-TsOH-Mediated Synthesis | Utilizes a low-cost, mild acid catalyst, offering operational simplicity. | Exploration of other recyclable solid acid catalysts. | mdpi.com |

| Ultrasound-Assisted One-Pot Synthesis | Environmentally friendly protocol performed in water, offering good yields. | Application to a broader range of dihydroisoxazole derivatives. | mdpi.com |

Exploration of New Catalytic Applications for Dihydroisoxazolylmethanamine Derivatives

The dihydroisoxazole core is a versatile synthetic intermediate that can be transformed into other valuable functional groups, such as amino alcohols and hydroxy ketones. mdpi.com This inherent chemical potential suggests that dihydroisoxazolylmethanamine derivatives could be developed as ligands for asymmetric catalysis or as organocatalysts themselves.

Future research in this area should focus on:

Chiral Ligand Development: The synthesis of enantiomerically pure (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanamine and its analogues could yield novel chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation. The nitrogen and oxygen atoms within the ring and the primary amine side chain provide multiple coordination sites.

Organocatalysis: The primary amine moiety in the target compound could be utilized in organocatalytic transformations, such as Michael additions or aldol reactions. The rigid heterocyclic scaffold could impart a specific stereochemical environment, influencing the stereochemical outcome of the reaction.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel dihydroisoxazole derivatives. Techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis are already being used to understand the molecular structure, intermolecular interactions, and electronic properties of these compounds. mdpi.commdpi.com

Future computational efforts could be directed towards:

Structure-Property Relationship Modeling: By combining experimental data with computational models, it will be possible to build robust quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity or material properties of virtual compounds, guiding synthetic efforts towards the most promising candidates. nih.gov

Virtual Screening: Large virtual libraries of dihydroisoxazole derivatives can be screened against biological targets (e.g., enzymes, receptors) to identify potential new drug candidates. nih.govnih.gov This approach can significantly reduce the time and cost associated with traditional drug discovery.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

| Computational Method | Application | Future Perspective | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of optimized molecular structure, HOMO-LUMO energies. | Predicting reactivity and electronic properties of novel derivatives. | mdpi.com |

| Hirshfeld Surface Analysis | Investigating and visualizing intermolecular interactions. | Designing materials with specific crystal packing and properties. | mdpi.commdpi.com |

| Molecular Docking | Predicting binding modes of molecules to biological targets. | High-throughput virtual screening for drug discovery. | nih.gov |

Integration of Dihydroisoxazole Scaffolds in Supramolecular Chemistry and Advanced Materials Science

The unique geometry and potential for directed intermolecular interactions make dihydroisoxazole derivatives attractive building blocks for supramolecular assemblies and advanced materials. nih.gov Research has already shown that incorporating this heterocycle can lead to materials with liquid crystalline properties. researchgate.net

Promising future directions include:

Liquid Crystal Design: The synthesis of new series of 4,5-dihydroisoxazole-5-carboxylate derivatives has demonstrated their potential in forming liquid crystalline phases. researchgate.net Future work could explore how modifications to the isopropyl group and other substituents influence the mesomorphic behavior, leading to novel materials for display technologies and sensors.

Supramolecular Polymers: The hydrogen bonding capabilities of the amine group in this compound could be exploited to form self-assembling supramolecular polymers. These materials, held together by non-covalent interactions, can exhibit unique properties such as self-healing and responsiveness to external stimuli. rsc.org

Metal-Organic Frameworks (MOFs): The dihydroisoxazolylmethanamine scaffold could serve as a versatile organic linker for the construction of novel MOFs. The multiple coordination sites could bind to metal ions, creating porous materials with potential applications in gas storage, separation, and catalysis. nih.gov

Q & A

Q. How to analyze structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains). Test bioactivity (e.g., antimicrobial IC₅₀) and correlate with steric/electronic parameters (e.g., Hammett constants). Multivariate analysis (e.g., PCA) identifies dominant SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.